2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile
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Overview
Description
2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C10H15N. It is a light yellowish oil that is soluble in solvents such as acetone, chloroform, and dichloromethane . This compound is useful in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile can be synthesized from beta-cyclocitral. The synthesis involves the reaction of beta-cyclocitral with a suitable nitrile source under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the nitrile group.
Scientific Research Applications
2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and applications in drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylcyclohex-2-ene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2,6,6-Trimethylcyclohex-2-ene-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is unique due to its nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2,6,6-trimethylcyclohex-2-ene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9H,4,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVUMVMXXWGMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C#N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577498 |
Source
|
Record name | 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57524-13-7 |
Source
|
Record name | 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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